Monactin
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Overview
Description
Monactin is a naturally occurring macrotetralide antibiotic, part of a family of cyclic ionophores. It is known for its ability to selectively bind and transport monovalent cations such as potassium, sodium, and lithium across biological membranes . This compound is isolated from various species of the genus Streptomyces and exhibits significant antimicrobial properties .
Mechanism of Action
Target of Action
Monactin is a macrotetralide antibiotic that acts as a non-selective ionophore for monovalent cations, including potassium, sodium, and lithium . These ions play crucial roles in maintaining cellular homeostasis and are involved in various cellular processes such as signal transduction, osmoregulation, and pH regulation.
Mode of Action
This compound interacts with its targets (monovalent cations) by forming complexes with them. This interaction disrupts the normal ion balance across the cell membrane, leading to changes in the cell’s internal environment . The disruption of ion balance can affect various cellular processes, leading to the inhibition of microbial growth or even cell death .
Biochemical Pathways
This compound’s mode of action affects the biochemical pathways related to ion transport and homeostasis. The disruption of these pathways can lead to downstream effects such as changes in cell volume, membrane potential, and intracellular pH . Additionally, this compound has been associated with the upregulation of genes involved with colanic acid biosynthesis .
Result of Action
The primary result of this compound’s action is the disruption of ion balance within the cell, which can lead to cell death . This makes this compound effective against certain types of bacteria. Furthermore, this compound has demonstrated promising anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation in various preclinical models .
Biochemical Analysis
Biochemical Properties
Monactin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound induces swelling of rat liver mitochondria in medium containing either potassium or sodium .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a certain degree of stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. This localization affects its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monactin is typically isolated from the fermentation broth of Streptomyces species. The process involves cultivating the bacteria under specific conditions that promote the production of this compound. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. Large-scale fermentation is carried out in bioreactors, followed by extraction and purification processes to obtain this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Monactin undergoes various chemical reactions, including:
Complexation: this compound forms stable complexes with monovalent cations such as potassium, sodium, and lithium.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common compared to its ionophoric activity.
Common Reagents and Conditions:
Complexation: Typically involves the use of monovalent cation salts in an organic solvent such as dichloromethane.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used under controlled conditions.
Major Products:
Scientific Research Applications
Monactin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying ion transport and complexation mechanisms.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal pathogens.
Medicine: Explored for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of ion-selective electrodes and other analytical tools.
Comparison with Similar Compounds
- Nonactin
- Dinactin
- Trinactin
- Tetranactin
Monactin’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields.
Properties
CAS No. |
7182-54-9 |
---|---|
Molecular Formula |
C41H66O12 |
Molecular Weight |
751.0 g/mol |
IUPAC Name |
(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |
InChI |
InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 |
InChI Key |
YPUPRVWRYDPGCW-IDBRQATOSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C |
SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AKD-1B monactin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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